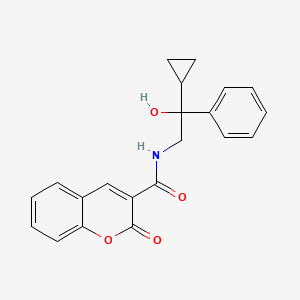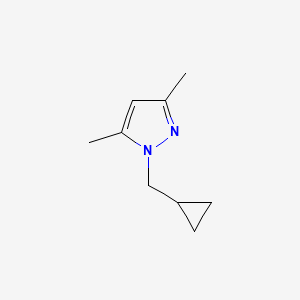
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole, also known as CPDP, is a pyrazole derivative that has gained attention in the scientific community for its potential applications as a research tool. CPDP has been shown to have significant effects on the central nervous system, making it a valuable compound for studying neurological disorders and drug addiction. In
作用機序
The exact mechanism of action of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole is not yet fully understood. However, it has been hypothesized that this compound acts on the GABAergic system in the brain, which is responsible for regulating anxiety and seizure activity. This compound has also been shown to modulate the activity of dopamine and other neurotransmitters involved in the reward pathway, which may explain its effects on drug addiction and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may explain its anxiolytic and anticonvulsant effects. This compound has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward-seeking behavior. Additionally, this compound has been found to decrease glutamate release in the brain, which may contribute to its anticonvulsant effects.
実験室実験の利点と制限
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have significant effects on the central nervous system. This compound is also relatively stable and has a long shelf-life, making it a useful compound for long-term studies. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which may make it difficult to administer in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its effects on human physiology and behavior are not yet fully understood.
将来の方向性
There are several future directions for research on 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole. One area of interest is its potential as a treatment for anxiety and seizure disorders. Further studies are needed to determine the optimal dosage and administration methods for this compound in these conditions. Another area of interest is its potential as a research tool for studying drug addiction and reward-seeking behavior. Future studies could explore the effects of this compound on different types of drugs and the mechanisms underlying its effects on the reward pathway. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of neuroscience.
合成法
The synthesis of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole involves a multi-step process. The starting material is 1,3-cyclohexanedione, which is reacted with methyl hydrazine to produce the intermediate 3,5-dimethylpyrazole. The cyclopropylmethyl group is then added to the pyrazole ring using a Grignard reaction. The final product is obtained by purification using column chromatography.
科学的研究の応用
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has shown potential as a research tool in various areas of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a valuable compound for studying anxiety and seizure disorders. This compound has also been shown to modulate the reward pathway in the brain, making it a useful tool for studying drug addiction and reward-seeking behavior.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)11(10-7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPMXDZYMQVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

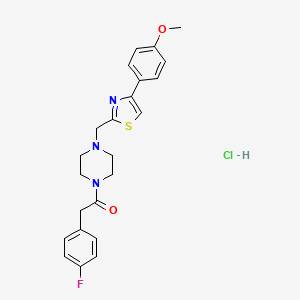
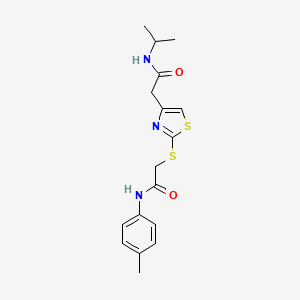
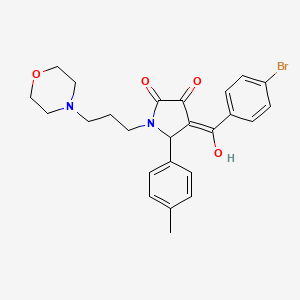
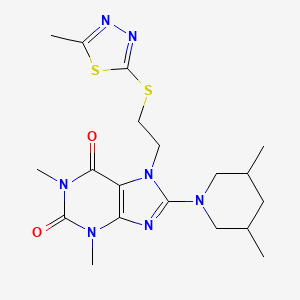
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)
amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)
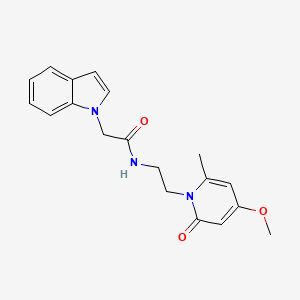

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)
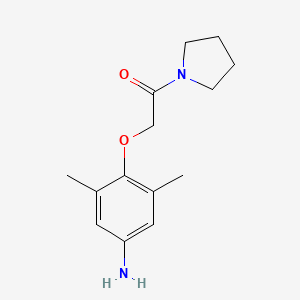
![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)
